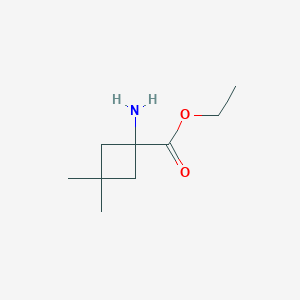
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate
Overview
Description
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate, also known as EDC, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic amide that is used as a coupling reagent in the formation of amide bonds between carboxylic acids and amines. EDC has been used in a variety of laboratory experiments, including the synthesis of peptides, proteins, and other organic molecules. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological processes.
Scientific Research Applications
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is widely used in the synthesis of peptides, proteins, and other organic molecules. It is also used in the development of new drugs and in the study of biochemical and physiological processes. In addition, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has been used in the synthesis of DNA and RNA, as well as in the production of antibodies.
Mechanism of Action
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate acts as a coupling reagent in the formation of amide bonds between carboxylic acids and amines. It acts as a catalyst in this reaction, which allows the formation of the amide bond to occur at a faster rate than it would without the presence of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate.
Biochemical and Physiological Effects
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has been used in a variety of laboratory experiments to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the body, as well as to study the effects of various environmental pollutants. In addition, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has been used to study the effects of hormones and other signaling molecules on cellular processes.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in laboratory experiments is its ability to catalyze the formation of amide bonds at a faster rate than other reagents. This makes it ideal for use in the synthesis of peptides and proteins. However, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is not very stable in acidic or basic conditions, so it is important to use it in a neutral solution. In addition, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is not very soluble in water, so it is important to use a solvent that is compatible with the reaction.
Future Directions
The future of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is promising as it is an important reagent for the synthesis of peptides and proteins. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological processes. Further research could be conducted to explore the use of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in the synthesis of DNA and RNA, as well as in the production of antibodies. Additionally, research could be conducted to explore the use of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in the study of the effects of environmental pollutants on the body. Finally, research could be conducted to explore the use of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in the study of the effects of hormones and other signaling molecules on cellular processes.
properties
IUPAC Name |
ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-7(11)9(10)5-8(2,3)6-9/h4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVMJTVUDBNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434951.png)


![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)



